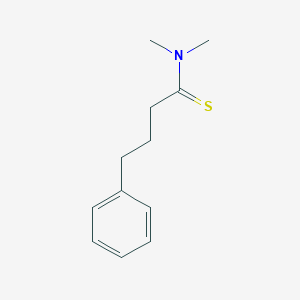

N,N-Dimethyl-4-phenylbutanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl-4-phenylbutanethioamide, also known as DMPT, is a sulfur-containing organic compound that has gained attention in recent years due to its potential application in various fields, such as aquaculture, agriculture, and neuroscience. DMPT has been found to have a wide range of biological effects, including improving growth and feed intake in aquatic animals, enhancing plant growth, and acting as a neuroprotective agent. In

Wirkmechanismus

The exact mechanism of action of N,N-Dimethyl-4-phenylbutanethioamide is not fully understood, but it is thought to act on the hypothalamus-pituitary-gonadal axis in aquatic animals, leading to an increase in growth hormone secretion and subsequent improvements in growth and feed intake. In plants, N,N-Dimethyl-4-phenylbutanethioamide has been shown to promote root growth and enhance nutrient uptake, likely through changes in gene expression. The neuroprotective effects of N,N-Dimethyl-4-phenylbutanethioamide may be due to its ability to reduce oxidative stress and inflammation in the brain.

Biochemische Und Physiologische Effekte

N,N-Dimethyl-4-phenylbutanethioamide has been found to have a range of biochemical and physiological effects, including changes in hormone levels, gene expression, and neurotransmitter activity. In aquatic animals, N,N-Dimethyl-4-phenylbutanethioamide has been shown to increase growth hormone secretion and improve feed intake, leading to increased growth rates and improved feed conversion efficiency. In plants, N,N-Dimethyl-4-phenylbutanethioamide has been found to promote root growth and enhance nutrient uptake, resulting in increased crop yield and improved stress tolerance. In addition, N,N-Dimethyl-4-phenylbutanethioamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain and potentially slowing the progression of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N,N-Dimethyl-4-phenylbutanethioamide in lab experiments is its ability to improve growth and feed intake in aquatic animals, allowing for more efficient and cost-effective aquaculture practices. N,N-Dimethyl-4-phenylbutanethioamide also has potential applications in agriculture, where it can enhance plant growth and improve crop yield. However, the exact mechanisms of action of N,N-Dimethyl-4-phenylbutanethioamide are not fully understood, and more research is needed to fully elucidate its effects. In addition, N,N-Dimethyl-4-phenylbutanethioamide may have different effects in different species, and dosage and exposure time may need to be carefully controlled to avoid potential negative effects.

Zukünftige Richtungen

Future research on N,N-Dimethyl-4-phenylbutanethioamide could focus on further elucidating its mechanisms of action, particularly in the brain, to better understand its potential neuroprotective effects. In addition, more studies are needed to investigate the effects of N,N-Dimethyl-4-phenylbutanethioamide in different species and under different conditions, to determine its potential applications in aquaculture and agriculture. Finally, research could focus on developing more efficient and cost-effective synthesis methods for N,N-Dimethyl-4-phenylbutanethioamide, to make it more accessible for research and commercial applications.

Synthesemethoden

N,N-Dimethyl-4-phenylbutanethioamide can be synthesized through a multi-step process, starting with the reaction of 4-phenylbutanone with thioacetamide to form 4-phenylbutanethioamide. This compound is then subjected to N,N-dimethylation using dimethyl sulfate and sodium hydride to produce N,N-Dimethyl-4-phenylbutanethioamide. The purity and yield of N,N-Dimethyl-4-phenylbutanethioamide can be improved through various purification methods, such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-phenylbutanethioamide has been extensively studied for its potential application in aquaculture, where it has been found to improve growth and feed intake in various fish and shrimp species. N,N-Dimethyl-4-phenylbutanethioamide has also been shown to enhance plant growth, increase crop yield, and improve stress tolerance in plants. In addition, N,N-Dimethyl-4-phenylbutanethioamide has been investigated for its neuroprotective effects, with studies suggesting that it may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

CAS-Nummer |

121611-14-1 |

|---|---|

Produktname |

N,N-Dimethyl-4-phenylbutanethioamide |

Molekularformel |

C12H17NS |

Molekulargewicht |

207.34 g/mol |

IUPAC-Name |

N,N-dimethyl-4-phenylbutanethioamide |

InChI |

InChI=1S/C12H17NS/c1-13(2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |

InChI-Schlüssel |

CFXPQURANKZXPC-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)CCCC1=CC=CC=C1 |

Kanonische SMILES |

CN(C)C(=S)CCCC1=CC=CC=C1 |

Synonyme |

Benzenebutanethioamide, N,N-dimethyl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)

![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)

![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)

![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)